N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a tetrazole ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, which is known for its stability and bioactivity, along with the thiophene ring, which is commonly found in organic electronic materials, makes this compound a subject of extensive research.
Mechanism of Action
Target of Action
For example, thiazole derivatives have been found to have diverse biological activities .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. Some compounds are designed to be more stable under certain conditions, or to be activated only in specific environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Coupling with Thiophene-2-carboxylic Acid: The resulting tetrazole derivative is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Synthesis: This method can enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions throughout the process.
Use of Green Chemistry Principles: Employing environmentally benign solvents and reagents to minimize the ecological impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its bioactive tetrazole moiety.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
Uniqueness
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring can influence the compound’s electronic properties and reactivity.
- Bioactivity : The specific arrangement of functional groups in N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide may result in unique biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVIPLYHMVDOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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